(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
Pyrrolidine carboxylic acids, such as “(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride”, are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The presence of a fluorine atom and a carboxylic acid group can significantly alter the chemical properties of these compounds .
Molecular Structure Analysis
The molecular structure of pyrrolidine carboxylic acids is characterized by a five-membered ring structure (pyrrolidine), a carboxylic acid group (-COOH), and in this case, a fluorine atom . The exact structure would depend on the positions of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For pyrrolidine carboxylic acids, these properties can include solubility, melting point, and reactivity .Scientific Research Applications
- Drug Development : These compounds can be used in the development of new drugs. They can serve as building blocks in the synthesis of complex molecules with therapeutic potential.
- Organic Synthesis : They can be used in organic synthesis. Organic chemists can use these compounds as starting materials or intermediates in the synthesis of more complex organic molecules.
- Medicinal Chemistry : In medicinal chemistry, these compounds can be used to design and synthesize new drug candidates. They can be incorporated into drug molecules to improve their properties such as potency, selectivity, and metabolic stability.
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Peptide Synthesis : This compound could be used in peptide synthesis . Peptides are short chains of amino acids that can have a wide range of functions in the body. They can be used in the development of new drugs, as well as in the study of protein structure and function.
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Chiral Building Block : It can serve as a chiral building block in the production of many pharmaceuticals . Chiral compounds have a special property of asymmetry, which can be crucial in the effectiveness of many drugs.
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Synthesis of Neuroexcitatory Kainoids : Trans-4-hydroxy-L-proline, an analog of this compound, has been used as a reagent for the synthesis of neuroexcitatory kainoids . Kainoids are a class of compounds that can excite neurons and are used in neuroscience research.
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Synthesis of Antifungal Echinocandins : Trans-4-hydroxy-L-proline has also been employed in the synthesis of antifungal echinocandins . Echinocandins are a class of antifungal drugs that inhibit the synthesis of the fungal cell wall, making them effective against a variety of fungal infections.
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Enantioselective Ethylation of Aldehydes : This compound can be used in the synthesis of chiral ligands for enantioselective ethylation of aldehydes . This process is important in the production of chiral molecules, which are often used in pharmaceuticals and other chemical products.
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Synthesis of Chiral Ligands : It can be used in the synthesis of chiral ligands . Chiral ligands are often used in asymmetric catalysis, a process that is widely used in the pharmaceutical industry to produce drugs with a specific stereochemistry.
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Solution Phase Peptide Synthesis : This compound can be used in solution phase peptide synthesis . This is a method used to produce peptides, which are short chains of amino acids that can have a wide range of functions in the body.
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Production of Pharmaceuticals : It can be used as a chiral building block in the production of many pharmaceuticals . Chiral compounds have a special property of asymmetry, which can be crucial in the effectiveness of many drugs.
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Synthesis of Neuroexcitatory Kainoids : Trans-4-hydroxy-L-proline, an analog of this compound, has been used as a reagent for the synthesis of neuroexcitatory kainoids . Kainoids are a class of compounds that can excite neurons and are used in neuroscience research.
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Synthesis of Antifungal Echinocandins : Trans-4-hydroxy-L-proline has also been employed in the synthesis of antifungal echinocandins . Echinocandins are a class of antifungal drugs that inhibit the synthesis of the fungal cell wall, making them effective against a variety of fungal infections.
Safety And Hazards
properties
IUPAC Name |
(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWWFZQRLUCRFQ-HJXLNUONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648786 | |
Record name | (4R)-4-Fluoro-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
60604-36-6, 21156-44-5 | |
Record name | (4R)-4-Fluoro-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21156-44-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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